molecular formula C11H11Cl2N3O2S B10976949 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide

Cat. No.: B10976949
M. Wt: 320.2 g/mol
InChI Key: TVVFZKBRZYQCOW-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a dichlorobenzyl group attached to a pyrazole ring, which is further linked to a methanesulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the pyrazole ring.

    Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Dichlorobenzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11Cl2N3O2S

Molecular Weight

320.2 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]methanesulfonamide

InChI

InChI=1S/C11H11Cl2N3O2S/c1-19(17,18)15-11-4-5-16(14-11)7-8-2-3-9(12)6-10(8)13/h2-6H,7H2,1H3,(H,14,15)

InChI Key

TVVFZKBRZYQCOW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NN(C=C1)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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